molecular formula C8H12N4O2 B11470476 4-amino-N-cyclopentyl-1,2,5-oxadiazole-3-carboxamide

4-amino-N-cyclopentyl-1,2,5-oxadiazole-3-carboxamide

Cat. No.: B11470476
M. Wt: 196.21 g/mol
InChI Key: BDJQWQGVXWHIAD-UHFFFAOYSA-N
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Description

4-amino-N-cyclopentyl-1,2,5-oxadiazole-3-carboxamide is a heterocyclic compound that contains an oxadiazole ring, which is a five-membered ring consisting of two nitrogen atoms and one oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-N-cyclopentyl-1,2,5-oxadiazole-3-carboxamide typically involves the reaction of cyclopentylamine with 4-amino-1,2,5-oxadiazole-3-carboxylic acid. The reaction is carried out under controlled conditions, often involving the use of coupling reagents such as carbodiimides to facilitate the formation of the amide bond .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 4-amino-N-cyclopentyl-1,2,5-oxadiazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can introduce various functional groups onto the amino group .

Scientific Research Applications

4-amino-N-cyclopentyl-1,2,5-oxadiazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-amino-N-cyclopentyl-1,2,5-oxadiazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Uniqueness: 4-amino-N-cyclopentyl-1,2,5-oxadiazole-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its cyclopentyl group provides steric hindrance, affecting its reactivity and interactions with other molecules. This makes it a valuable compound for designing new materials and exploring novel biological activities .

Properties

Molecular Formula

C8H12N4O2

Molecular Weight

196.21 g/mol

IUPAC Name

4-amino-N-cyclopentyl-1,2,5-oxadiazole-3-carboxamide

InChI

InChI=1S/C8H12N4O2/c9-7-6(11-14-12-7)8(13)10-5-3-1-2-4-5/h5H,1-4H2,(H2,9,12)(H,10,13)

InChI Key

BDJQWQGVXWHIAD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC(=O)C2=NON=C2N

Origin of Product

United States

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